5(S)-5-Methyl-2-(phenylthio)-dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(S)-5-Methyl-2-(phenylthio)-dihydrofuran-2(3H)-one: is an organic compound that belongs to the class of dihydrofurans. This compound is characterized by the presence of a furan ring, a sulfur atom attached to a phenyl group, and a methyl group at the 5th position. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(S)-5-Methyl-2-(phenylthio)-dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the furan ring.
Methylation: The methyl group is introduced at the 5th position through a selective alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the furan ring or the sulfur atom, resulting in the formation of dihydrofuran derivatives or thiols.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives and thiols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5(S)-5-Methyl-2-(phenylthio)-dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between sulfur-containing compounds and biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its unique structure may impart specific biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5(S)-5-Methyl-2-(phenylthio)-dihydrofuran-2(3H)-one involves its interaction with molecular targets through its sulfur and furan moieties. The sulfur atom can form bonds with metal ions or participate in redox reactions, while the furan ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(phenylthio)-furan: Lacks the dihydro component, making it less reactive in certain conditions.
5-Methyl-2-(phenylthio)-tetrahydrofuran: Fully saturated ring, leading to different chemical properties.
5-Methyl-2-(phenylthio)-thiophene: Contains a thiophene ring instead of a furan ring, altering its electronic properties.
Uniqueness
5(S)-5-Methyl-2-(phenylthio)-dihydrofuran-2(3H)-one is unique due to its specific combination of a furan ring, a phenylthio group, and a methyl group at the 5th position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5S)-5-methyl-3-phenylsulfanyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-8-7-10(11(12)13-8)14-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJMPYZVXRHURN-PEHGTWAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(C(=O)O1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.